molecular formula C9H10Cl2F3N B13460520 {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13460520
M. Wt: 260.08 g/mol
InChI Key: DNPJRFITRPRZLY-UHFFFAOYSA-N
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Description

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a trifluoromethyl group, a chloro group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thioether derivative, while oxidation of the amine group could produce a nitroso compound.

Scientific Research Applications

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

Uniqueness

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a chloro and a trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common and can provide distinct advantages in specific applications, such as increased stability and enhanced interaction with biological targets.

Biological Activity

Introduction

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring, a trifluoromethyl group, and a methylamine moiety. This combination of functional groups suggests potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C10H11ClF3N·HCl, with a molecular weight of approximately 260.08 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetic properties.

PropertyValue
Molecular FormulaC10H11ClF3N·HCl
Molecular Weight260.08 g/mol
Functional GroupsChlorine, Trifluoromethyl, Methylamine
SolubilitySoluble in water and organic solvents

The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature, which may stabilize interactions with target proteins.

Predicted Biological Activities

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), preliminary predictions suggest that this compound may exhibit:

  • Antidepressant activity : Similar to other compounds containing methylamine moieties.
  • Antipsychotic effects : Due to the structural similarities with known antipsychotic agents.
  • Antiviral properties : Potentially effective against viral replication pathways.

Antiviral Activity Assessment

A recent study evaluated the antiviral potential of various compounds similar in structure to this compound. The findings indicated that compounds with trifluoromethyl groups exhibited significant antiviral activity against influenza viruses. The compound's structural characteristics were hypothesized to contribute to its efficacy in inhibiting viral replication pathways, although specific data on this compound remains limited .

In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that compounds with similar structures can selectively inhibit cancer cell proliferation. For example, analogs demonstrated IC50 values indicating potent inhibitory effects on breast cancer cell lines while sparing non-cancerous cells . These findings suggest that this compound may also possess selective anticancer properties.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds in this class exhibit favorable safety profiles at therapeutic doses. A subacute toxicity study involving similar compounds showed no significant adverse effects at doses up to 40 mg/kg in animal models . Further investigations are necessary to establish the safety profile specific to this compound.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
TrifluoperazineTrifluoromethyl groupAntipsychotic
FluoxetineTrifluoromethyl groupAntidepressant
ChlorpromazineChlorinated aromatic systemAntipsychotic
This compoundUnique combination of functional groupsPotential antidepressant/antipsychotic

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI Key

DNPJRFITRPRZLY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)C(F)(F)F.Cl

Origin of Product

United States

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